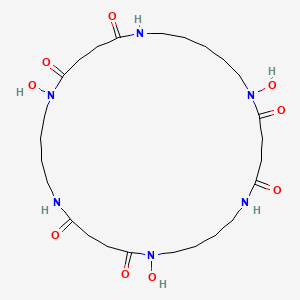
Desferrioxamine X1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desferrioxamine X1 is a chelating agent primarily used to treat iron and aluminum toxicity. It is a natural product isolated from the bacterium Streptomyces pilosus. The compound binds to free iron or aluminum in the bloodstream, forming stable complexes that are excreted via the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desferrioxamine X1 is synthesized through a fermentation process involving Streptomyces pilosus. The bacterium produces desferrioxamine B, which is then chemically modified to produce this compound. The synthetic route involves the removal of trivalent iron ions from the desferrioxamine B complex .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces pilosus followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Desferrioxamine X1 primarily undergoes chelation reactions, where it binds to metal ions such as iron and aluminum. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The chelation reactions of this compound involve the use of aqueous solutions and physiological pH conditions. The compound forms stable complexes with trivalent metal ions, which are then excreted via the kidneys .
Major Products Formed
The major products formed from the chelation reactions of this compound are ferrioxamine and aluminoxamine, which are stable complexes of this compound with iron and aluminum, respectively .
Scientific Research Applications
Desferrioxamine X1 has a wide range of scientific research applications:
Mechanism of Action
Desferrioxamine X1 exerts its effects by binding to trivalent metal ions, forming stable complexes that are excreted via the kidneys. The compound has a high affinity for ferric (Fe3+) and aluminum ions, forming ferrioxamine and aluminoxamine complexes, respectively. This binding reduces the free metal ion concentration in the bloodstream, thereby mitigating the toxic effects of metal ion overload .
Comparison with Similar Compounds
Similar Compounds
Deferiprone: Another iron chelator used to treat iron overload.
Deferasirox: An oral iron chelator used for the treatment of chronic iron overload.
Uniqueness
Desferrioxamine X1 is unique in its high affinity for both iron and aluminum ions, making it effective in treating both iron and aluminum toxicity. Its ability to form stable complexes with these metal ions and its natural origin from Streptomyces pilosus further distinguish it from other chelating agents .
Properties
Molecular Formula |
C25H44N6O9 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
1,11,21-trihydroxy-1,6,11,16,21,26-hexazacyclohentriacontane-2,5,12,15,22,25-hexone |
InChI |
InChI=1S/C25H44N6O9/c32-20-8-12-24(36)30(39)18-6-4-16-28-22(34)10-13-25(37)31(40)19-7-3-15-27-21(33)9-11-23(35)29(38)17-5-1-2-14-26-20/h38-40H,1-19H2,(H,26,32)(H,27,33)(H,28,34) |
InChI Key |
YEUGMACLLZSLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CC1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090057.png)
![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)
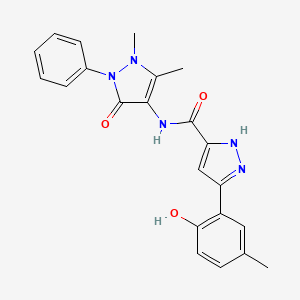
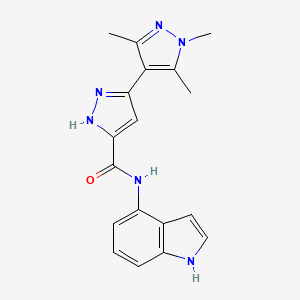
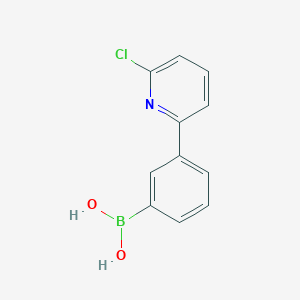
![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14090084.png)
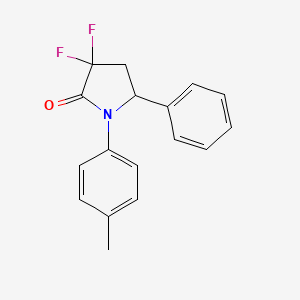
![Methyl 4-{6-methoxy-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090091.png)

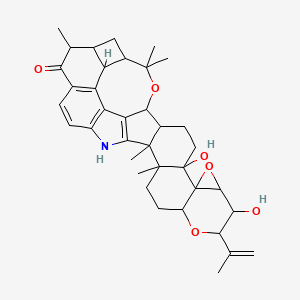
![N,N-Dimethyl-4-[(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B14090100.png)
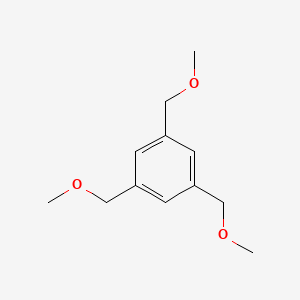
![2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B14090114.png)
